molecular formula C17H23ClN2O B5869004 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine

1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine

Cat. No. B5869004
M. Wt: 306.8 g/mol
InChI Key: JVRWDXZXOIIUPD-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as Cpp, is a synthetic compound that belongs to the class of piperidine derivatives. Cpp has been widely studied for its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have anti-inflammatory effects in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in lab experiments is its ability to modulate the activity of certain neurotransmitters in the brain, which may provide insights into the underlying mechanisms of various neurological and psychiatric disorders. However, one of the limitations of using 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One direction is to further investigate its potential therapeutic effects in animal models of various neurological and psychiatric disorders. Another direction is to explore its potential use in combination with other drugs or therapies. Additionally, further studies are needed to better understand the exact mechanism of action of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine and its potential for off-target effects.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine involves the reaction of 1-(2-chlorobenzyl)piperidine with pyrrolidine-1-carboxylic acid, followed by the addition of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been studied for its potential use in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and addiction. It has been shown to have antidepressant and anxiolytic effects in animal models. 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has also been studied for its potential use in the treatment of drug addiction, particularly for its ability to reduce drug-seeking behavior in animals.

properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O/c18-16-6-2-1-5-15(16)13-19-11-7-14(8-12-19)17(21)20-9-3-4-10-20/h1-2,5-6,14H,3-4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRWDXZXOIIUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Chlorobenzyl)piperidin-4-yl](pyrrolidin-1-yl)methanone

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